molecular formula C12H13N B3149704 1-Naphthalenamine, 4-ethyl- CAS No. 67668-19-3

1-Naphthalenamine, 4-ethyl-

Cat. No. B3149704
CAS RN: 67668-19-3
M. Wt: 171.24 g/mol
InChI Key: BCOWFSQIFGWBIR-UHFFFAOYSA-N
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Description

“1-Naphthalenamine, 4-ethyl-” is also known as “N-Ethyl-1-naphthylamine” or “Ethyl-α-naphthylamine”. It has the molecular formula C12H13N and a molecular weight of 171.2383 . It is an aromatic amine derived from naphthalene .


Molecular Structure Analysis

The molecular structure of “1-Naphthalenamine, 4-ethyl-” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to an ethylamine group . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

“1-Naphthalenamine, 4-ethyl-” has a molecular weight of 171.2383 . Unfortunately, the web search results did not provide further information on its physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Naphthalenes : An effective method for synthesizing functionalized naphthalenes, including those with alkyl groups at the 4-position like 1-Naphthalenamine, 4-ethyl-, was developed using Pt-catalyzed hydroarylation (Kang, Kim, Oh, & Lee, 2012).
  • Photochemistry of Naphthyl Ethyl Benzoates : Research on 2-(1-naphthyl)ethyl benzoates indicated their potential for studying intramolecular electron transfer mechanisms, relevant to the study of naphthalene derivatives (Morley & Pincock, 2001).

Industrial and Environmental Applications

  • Pyrolysis in Fuel Combustion : 1-Ethylnaphthalene's pyrolysis, closely related to soot and polycyclic aromatic hydrocarbons (PAHs) formation, has been studied in various fuels like coal and petroleum (Yang, Lu, & Chai, 2009).
  • Atmospheric Chemistry : The gas-phase reactions of alkylnaphthalenes with the nitrate radical, significant in atmospheric chemistry, have been measured, shedding light on naphthalene derivatives' environmental impacts (Phousongphouang & Arey, 2002).

Biochemical Interactions

  • Interactions with Proteins : A study on the interaction of fluorescent probes, including naphthalene derivatives, with Bovine Serum Albumin (BSA) provides insights into biochemical applications (Ghosh, Rathi, & Arora, 2016).

Material Science and Pharmaceutical Research

  • Oligoethylene Glycol Helical Foldamers : Research on oligo(ethylene glycols) incorporating naphthalene units like 1-Naphthalenamine, 4-ethyl-, highlights their potential in material science for forming complex structures (Hou, Jia, Jiang, Li, & Chen, 2004).
  • RORc Inhibitor in Drug Development : The crystal structure determination of a naphthalene derivative provides valuable information for the development of RORc inhibitors in pharmaceutical research (V. & C., 2021).

Energy and Electronics

  • Carbonate Solvent Reduction in Lithium Ion Batteries : Lithium naphthalenide, related to naphthalene derivatives, is explored as a reducing agent for organic carbonate solvents used in lithium-ion batteries, indicating applications in energy storage technologies (Seo, Chalasani, Parimalam, Kadam, Nie, & Lucht, 2014).

properties

IUPAC Name

4-ethylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOWFSQIFGWBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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